tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate

Description

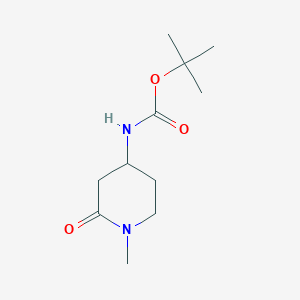

tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is a carbamate derivative featuring a piperidin-2-one (2-oxopiperidine) backbone. The compound comprises a tert-butyloxycarbonyl (Boc) group attached to the nitrogen at position 4 of the piperidine ring, while position 1 is substituted with a methyl group. The Boc moiety serves as a protective group for amines, enhancing solubility and stability during synthetic processes . This structural framework is common in medicinal chemistry, particularly in protease inhibitors and receptor modulators, where the piperidinone scaffold contributes to conformational rigidity and target binding .

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-5-6-13(4)9(14)7-8/h8H,5-7H2,1-4H3,(H,12,15) |

InChI Key |

MUTAXYLQHZYPHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(1-methyl-2-oxopiperidin-4-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the manufacture of various chemicals and materials. It is employed in the production of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate (CAS 92235-39-7)

Key Differences :

- The oxo group is at position 2, but the Boc group is attached to position 3 instead of 3.

- Lacks the 1-methyl substitution, altering steric hindrance and hydrogen-bonding patterns.

Implications : - Reduced steric bulk at position 1 may enhance flexibility and solubility compared to the target compound.

- Positional isomerism could lead to divergent biological activity, as seen in analogous piperidinone-based inhibitors .

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

Key Differences :

- Replaces the 1-methyl group with a 4-cyanopyridinyl substituent. Implications:

- Increased molecular weight and polarity may affect pharmacokinetic properties .

Carbamates with Modified Piperidine Scaffolds

tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)

Key Differences :

tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-95-1)

Key Differences :

- Features fluorine and amino groups at positions 3 and 4, respectively. Implications:

- Fluorination enhances metabolic stability and membrane permeability.

- The amino group allows for further functionalization, making it a versatile intermediate in drug discovery .

Carbamates with Non-Piperidine Cores

tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (CAS 306937-14-4)

Key Differences :

tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (CAS 1172623-95-8)

Key Differences :

- Linear alkyne backbone with methoxy(methyl)amino and oxo groups. Implications:

- The alkyne moiety enables click chemistry applications, while the oxo group supports hydrogen bonding.

- Structural simplicity may limit use in complex target binding compared to piperidinone derivatives .

Comparative Data Table

Biological Activity

tert-Butyl N-(1-methyl-2-oxopiperidin-4-yl)carbamate is an organic compound with a molecular formula of and a molecular weight of approximately 228.29 g/mol. This compound features a unique structure characterized by a tert-butyl group, a carbamate functional group, and a piperidine derivative, which contribute to its potential biological activities. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under optimized conditions. Variations in temperature and solvent choice can significantly impact the yield and selectivity of the synthesis process. The general synthetic route includes:

- Formation of the piperidine derivative : Starting from commercially available piperidine derivatives.

- Carbamate formation : Reacting the piperidine derivative with tert-butyl isocyanate or a similar reagent.

Research indicates that compounds with similar structures to this compound may interact with various biological targets, particularly receptors involved in neurological functions. This suggests potential applications in treating conditions such as anxiety and depression.

Pharmacological Properties

The pharmacological properties of this compound are currently under investigation, with studies focusing on its binding affinity to specific receptors. Techniques such as radiolabeling and binding assays are commonly employed to elucidate these interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Potential anxiolytic effects |

| Tert-butyl N-(3-methylpiperidin-4-yl)carbamate | Contains a methyl substitution on piperidine | Altered pharmacokinetics |

| Tert-butyl (1-methyl-2-oxopyridin-4-yl)carbamate | Different ring structure (pyridine vs. piperidine) | May target different pathways |

Case Studies

Recent studies have examined the neuroprotective effects of similar compounds on neuronal cells exposed to neurotoxic agents like amyloid beta (Aβ). For instance, one study demonstrated that related compounds could inhibit Aβ aggregation and protect astrocytes from oxidative stress induced by Aβ exposure . While specific data for this compound is limited, these findings suggest a promising avenue for future research.

Therapeutic Applications

The unique structural features of this compound position it as a potential candidate for drug development in neuropharmacology. Its ability to act on neurological receptors may lead to new treatments for psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.